

# The Discovery and Synthesis of T-1105: A Broad-Spectrum Antiviral Compound

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## Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1105**, a non-fluorinated analogue of Favipiravir (T-705), is a potent antiviral compound with a broad spectrum of activity against various RNA viruses.<sup>[1][2][3][4]</sup> Its discovery stemmed from a comprehensive screening of a chemical library by Toyama Chemical Co., Ltd., which identified it as a promising lead compound against the influenza A virus.<sup>[3][5]</sup> Subsequent research has elucidated its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.<sup>[1][2][6]</sup> This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and antiviral properties of **T-1105**, intended for professionals in the field of drug development and virology.

## Discovery and Development

The journey to identify **T-1105** began with a systematic search for novel antiviral agents. Through a plaque reduction assay screening against the influenza A/PR/8/34 virus, **T-1105** emerged as an effective inhibitor.<sup>[3][5]</sup> This initial success prompted the synthesis and evaluation of its derivatives, leading to the development of related pyrazinecarboxamide compounds, including the well-known Favipiravir (T-705).<sup>[3][5]</sup> **T-1105**, or 3-hydroxy-2-pyrazinecarboxamide, shares a structural similarity with T-705, with the key difference being the absence of a fluorine atom at the 6-position of the pyrazine ring.<sup>[1][6]</sup>

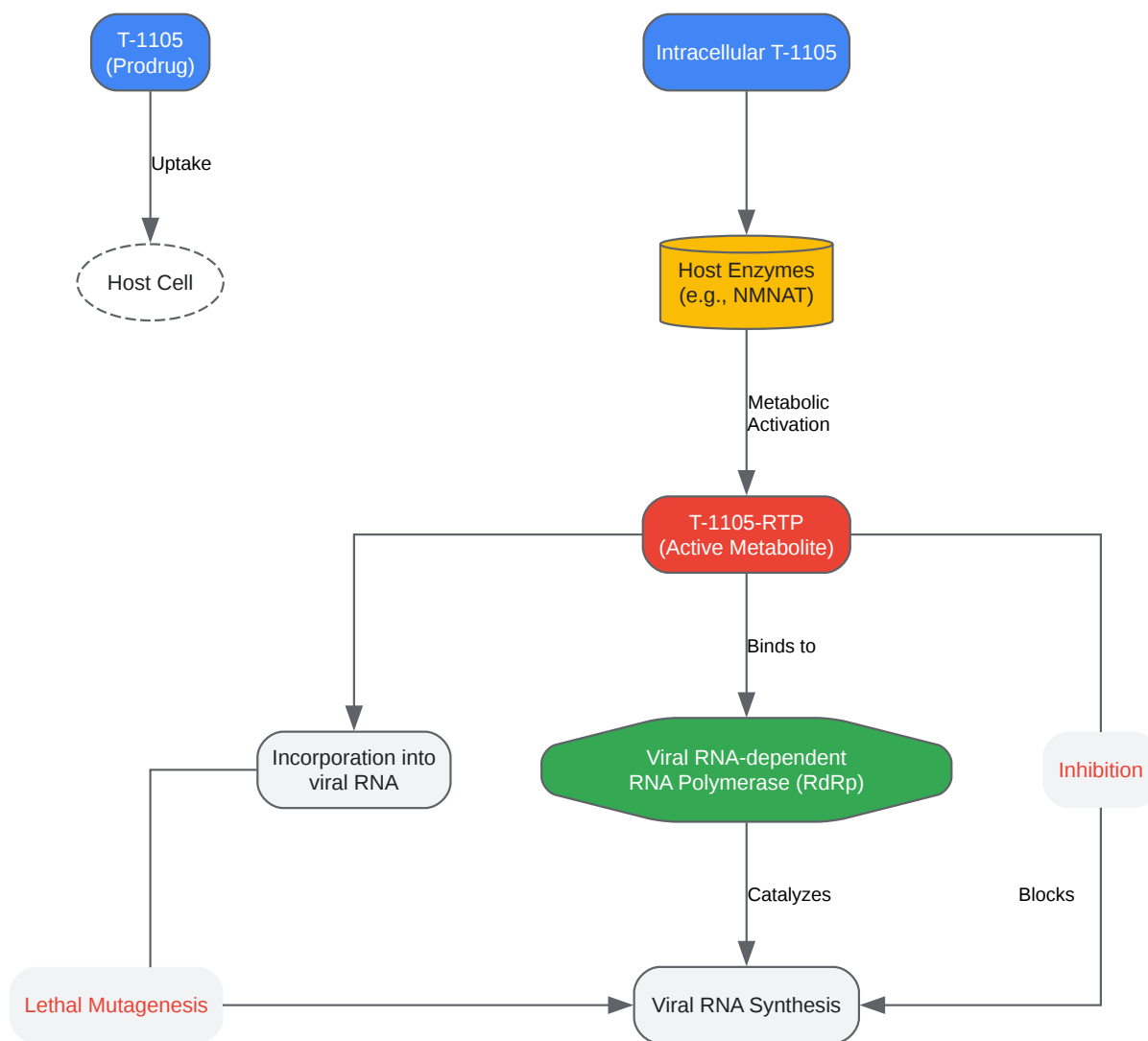
## Mechanism of Action

**T-1105** functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the host cells.<sup>[2][4][7]</sup> The mechanism of action can be summarized in the following steps:

- **Cellular Uptake:** **T-1105** enters the host cell.
- **Metabolic Activation:** Inside the cell, host enzymes, including nicotinamide mononucleotide adenylyltransferase, convert **T-1105** into its active form, **T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP)**.<sup>[1][2][4]</sup>
- **Inhibition of Viral RdRp:** **T-1105-RTP** acts as a substrate mimic for purine nucleotides (ATP or GTP) and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).<sup>[1][6]</sup> This inhibition disrupts the synthesis of viral RNA, thereby halting viral replication.
- **Lethal Mutagenesis:** In addition to direct inhibition of RdRp, **T-1105** can be incorporated into the nascent viral RNA strand. This incorporation can lead to mispairing during subsequent rounds of replication, a process known as lethal mutagenesis, which further contributes to the antiviral effect.<sup>[1][6]</sup>

The efficiency of the metabolic activation of **T-1105** to **T-1105-RTP** can be cell-line dependent.<sup>[2][8]</sup>

## Mechanism of Action of T-1105

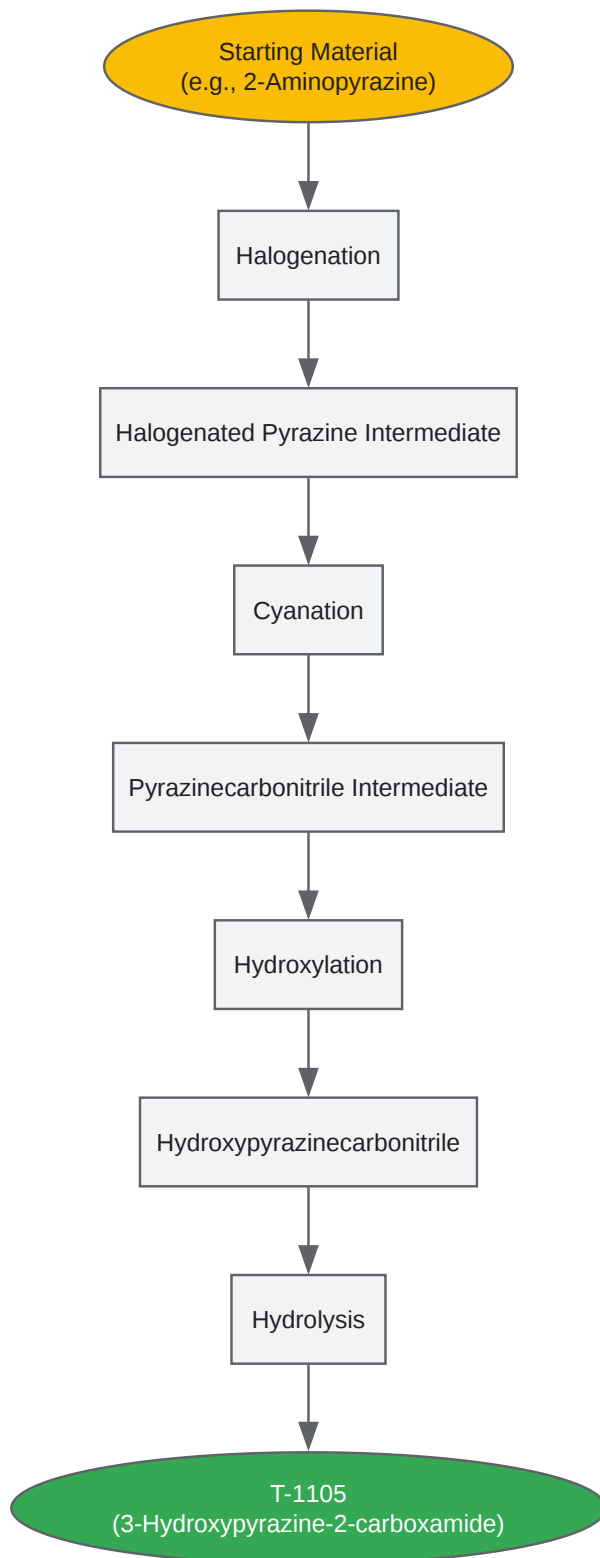
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## Mechanism of Action of T-1105

## Synthesis of T-1105

While specific, detailed protocols for the synthesis of **T-1105** are not as widely published as those for Favipiravir (T-705), the synthetic routes are analogous due to their structural similarity. [1] One common approach for the synthesis of the pyrazinecarboxamide core involves starting from readily available precursors like 2-aminopyrazine.[1] A general synthetic scheme, based on the synthesis of related compounds, is outlined below.

## General Synthetic Workflow for Pyrazinecarboxamides

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## General Synthetic Workflow for Pyrazinecarboxamides

## Antiviral Activity and Quantitative Data

**T-1105** has demonstrated a broad spectrum of antiviral activity against various RNA viruses. The following tables summarize the in vitro and in vivo efficacy of **T-1105** from published studies.

### In Vitro Antiviral Activity of T-1105

Virus	Cell Line	EC <sub>50</sub> (μM)	Reference
Chikungunya Virus (Indian Ocean strain 899)	-	7.0 ± 1	<a href="#">[1]</a>
Dengue Virus	-	21 ± 0.7	<a href="#">[1]</a>
Zika Virus	Vero	97.5 ± 6.8	<a href="#">[1]</a>
Parainfluenza-3 Virus	MDCK	17	<a href="#">[4]</a>
Punta Toro Virus	MDCK	24	<a href="#">[4]</a>
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Vero	49 (IC <sub>50</sub> )	<a href="#">[4]</a>

### Comparison of T-1105 and T-705 (Favipiravir)

Parameter	Cell Line	T-1105	T-705 (Favipiravir)	Reference
EC <sub>50</sub> (μM)				
Chikungunya Virus	-	7.0 ± 1	25 ± 3	[1]
Intracellular RTP Levels (pmol/10 <sup>6</sup> cells)				
0.5 mM incubation for 24h	MDCK	841	~210 (4-fold lower)	[1]
1 mM incubation for 24h	MDCK	1228	~307 (4-fold lower)	[1]
0.5 mM incubation for 24h	HEK293T	65	Higher than T- 1105	[1][2]
1 mM incubation for 24h	HEK293T	171	Higher than T- 1105	[1][2]
-	A549, Vero	< 50	Higher than T- 1105	[1][2]

## In Vivo Efficacy of T-1105

Virus	Animal Model	Dosage	Outcome	Reference
Foot-and-mouth disease virus	Pigs	400 mg/kg/day (oral, 6 days)	Efficiently suppressed clinical signs, reduced viremia and virus shedding.	[1]
Foot-and-mouth disease virus	Guinea pigs	400 mg/kg/day (oral, 5 days)	Prophylactic therapy efficacy comparable to vaccination.	[1]

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of **T-1105**.

### In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

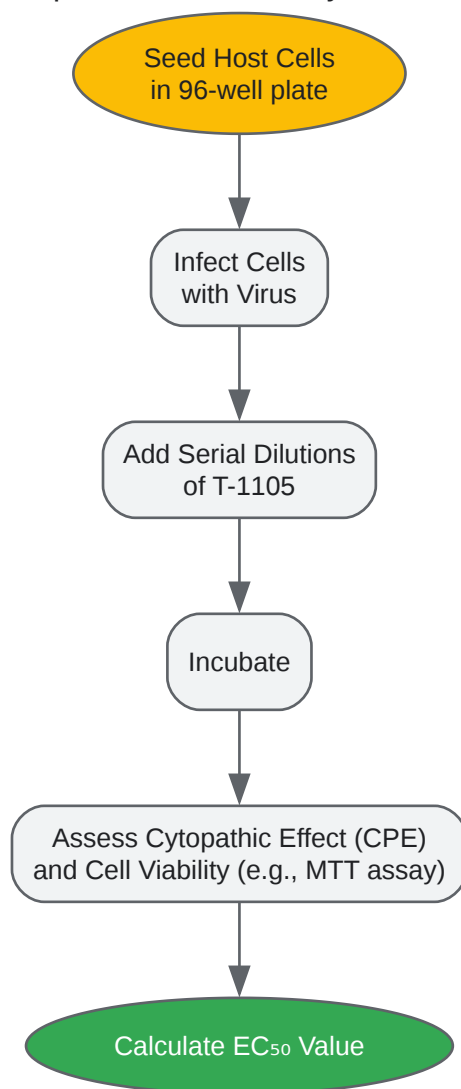
This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

- **Cell Seeding:** Appropriate host cells (e.g., MDCK, Vero) are seeded in 96-well plates to form a confluent monolayer.
- **Virus Infection:** Cells are infected with the target virus at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Serial dilutions of **T-1105** are added to the infected cells.
- **Incubation:** The plates are incubated for a period sufficient for the virus to cause cytopathic effects (CPE) in the untreated control wells.



- Quantification of Viral Inhibition: The extent of CPE is observed, and cell viability is quantified using methods such as the MTT or XTT assay, which measure mitochondrial activity. The  $EC_{50}$  value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.[9][10]

## Plaque Reduction Assay Workflow



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## References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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